molecular formula C7H9NO3S B11998079 3-Methylphenyl sulfamate CAS No. 25998-91-8

3-Methylphenyl sulfamate

Cat. No.: B11998079
CAS No.: 25998-91-8
M. Wt: 187.22 g/mol
InChI Key: SVIGJTFIMLNJOL-UHFFFAOYSA-N
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Description

3-Methylphenyl sulfamate is an organic compound with the molecular formula C7H9NO3S It is a sulfamate ester derived from 3-methylphenol and sulfamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylphenyl sulfamate can be synthesized through the reaction of 3-methylphenol with sulfamic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylphenyl sulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfamate groups into molecules.

    Biology: Studied for its potential role in enzyme inhibition, particularly in the inhibition of steroid sulfatase.

    Medicine: Investigated for its potential therapeutic applications in treating hormone-dependent cancers such as breast cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methylphenyl sulfamate involves its interaction with specific molecular targets. For example, as a steroid sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of steroid sulfates to active steroids. This inhibition can reduce the levels of active estrogens in hormone-dependent cancers, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl sulfamate
  • 4-Methylphenyl sulfamate
  • 3-Chlorophenyl sulfamate

Comparison

3-Methylphenyl sulfamate is unique due to the presence of a methyl group at the meta position on the phenyl ring. This structural feature can influence its reactivity and binding affinity to molecular targets compared to other similar compounds. For instance, the methyl group can enhance hydrophobic interactions with enzyme active sites, potentially increasing its inhibitory potency.

Properties

CAS No.

25998-91-8

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

(3-methylphenyl) sulfamate

InChI

InChI=1S/C7H9NO3S/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

SVIGJTFIMLNJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)N

Origin of Product

United States

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